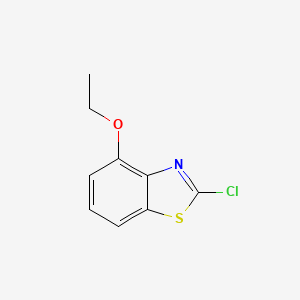

2-Chloro-4-ethoxy-1,3-benzothiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-4-ethoxy-1,3-benzothiazole is a chemical compound with the molecular weight of 213.691. It is a solid substance with a purity of 95%1.

Synthesis Analysis

The synthesis of benzothiazole derivatives, including 2-Chloro-4-ethoxy-1,3-benzothiazole, has been a subject of interest due to their biological activity and industrial demand2. The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures2. These methods are realized using green chemistry principles and simple reagents2.

Molecular Structure Analysis

The molecular structure of 2-Chloro-4-ethoxy-1,3-benzothiazole is represented by the InChI code: 1S/C9H8ClNOS/c1-2-12-6-4-3-5-7-8 (6)11-9 (10)13-7/h3-5H,2H2,1H31.

Chemical Reactions Analysis

Benzothiazoles, including 2-Chloro-4-ethoxy-1,3-benzothiazole, are highly reactive building blocks for organic and organoelement synthesis2. They are used in the design of a wide variety of aromatic azoles2. The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for this purpose2.

Physical And Chemical Properties Analysis

2-Chloro-4-ethoxy-1,3-benzothiazole is a solid substance1. More detailed physical and chemical properties such as melting point, boiling point, and density are not currently available1.

科学的研究の応用

-

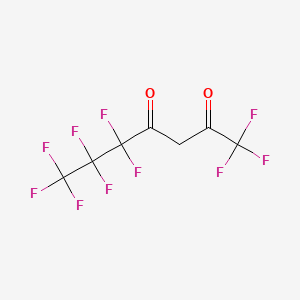

Synthesis of Trifluoromethylpyridines

- Field : Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .

- Method : The synthesis involves the use of various intermediates and reactants, including ethyl 4,4,4-trifluoro-3-oxobutanoate .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

-

Synthesis of Benzothiazole Compounds

- Field : Biochemistry and Medicinal Chemistry

- Application : Benzothiazoles have played an important role due to their highly pharmaceutical and biological activity . They are used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .

- Method : The synthesis of benzothiazoles involves the condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance .

- Results : Benzothiazole plays an important role in the field of medicinal chemistry and renders an extensive range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .

Safety And Hazards

The safety and hazards of 2-Chloro-4-ethoxy-1,3-benzothiazole are not currently available1. However, it’s important to handle all chemical substances with appropriate safety measures.

将来の方向性

Benzothiazoles, including 2-Chloro-4-ethoxy-1,3-benzothiazole, are of great interest due to their high biological and pharmacological activity2. They are considered as highly reactive building blocks for the synthesis of pharmacologically active heterocycles2. The development of novel antibiotics to control resistance problems is crucial3. Therefore, the future direction in this field could be the development of novel antibacterial molecules based on the benzothiazole moiety3.

特性

IUPAC Name |

2-chloro-4-ethoxy-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNOS/c1-2-12-6-4-3-5-7-8(6)11-9(10)13-7/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFGTVCAOCOOEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365947 |

Source

|

| Record name | 2-chloro-4-ethoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816731 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Chloro-4-ethoxy-1,3-benzothiazole | |

CAS RN |

890091-95-9 |

Source

|

| Record name | 2-chloro-4-ethoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1348346.png)

![(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1348354.png)

![9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B1348356.png)

![1-(4-Methoxy-benzyl)-[1,4]diazepane](/img/structure/B1348360.png)

![2-[2-[2-[2-[2-[2-(4-Methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1348361.png)